molecular formula C12H24ClNO2 B7775272 (3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)-methylazanium;chloride

(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)-methylazanium;chloride

Cat. No.: B7775272
M. Wt: 249.78 g/mol
InChI Key: SUTDEUGEHVLMEF-UHFFFAOYSA-N
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Description

(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)-methylazanium;chloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which involves a bicyclic system where two rings are connected through a single atom. The presence of the azanium group and the chloride ion further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)-methylazanium;chloride typically involves multi-step organic reactions. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the azanium group and the chloride ion. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often requires stringent quality control measures to ensure the consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)-methylazanium;chloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different products by adding hydrogen or removing oxygen.

    Substitution: The azanium group or the chloride ion can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

Chemistry

In chemistry, (3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)-methylazanium;chloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying spirocyclic compounds and their reactivity.

Biology

In biological research, this compound may be used as a probe to study cellular processes involving spirocyclic structures. Its interactions with biological molecules can provide insights into the role of spiro compounds in biological systems.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure may offer advantages in drug design, such as improved binding affinity and selectivity for specific molecular targets.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties. Its reactivity and structural features make it suitable for applications in polymer science, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)-methylazanium;chloride involves its interaction with molecular targets through its azanium group and spirocyclic structure. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)hydrazine: This compound shares the spirocyclic core but has a hydrazine group instead of the azanium group.

    Dichloroaniline: Although structurally different, dichloroanilines are another class of compounds with significant industrial and research applications.

Uniqueness

(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)-methylazanium;chloride stands out due to its unique combination of a spirocyclic structure and an azanium group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)-methylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c1-11(2)8-14-12(15-9-11)6-4-10(13-3)5-7-12;/h10,13H,4-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTDEUGEHVLMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CCC(CC2)[NH2+]C)OC1)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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